4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a morpholine ring, and a sulfonylbenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride to form 4-fluoro-N-(4-methoxyphenyl)benzamide. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with morpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide.
Reduction: Formation of 4-fluoro-N-(4-aminophenyl)-3-morpholin-4-ylsulfonylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide
Uniqueness
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide stands out due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also contribute to its unique biological activity and potential therapeutic applications .
Properties
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-5-3-14(4-6-15)20-18(22)13-2-7-16(19)17(12-13)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXIXSHVVMEUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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